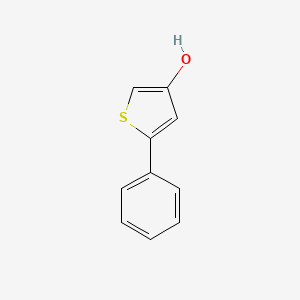

3-Hydroxy-5-phenylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

100750-42-3 |

|---|---|

Molecular Formula |

C10H8OS |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

5-phenylthiophen-3-ol |

InChI |

InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H |

InChI Key |

MUIAOKLWHSEJKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-5-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-5-phenylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, outlines experimental protocols, and presents expected analytical data based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery and organic electronics due to their diverse biological activities and tunable electronic properties. The introduction of a hydroxyl group at the 3-position of the thiophene ring, in conjunction with a phenyl substituent at the 5-position, is anticipated to impart unique physicochemical properties and biological activities to the molecule. This guide focuses on a practical synthetic approach and the detailed characterization of the target compound, this compound.

A crucial aspect of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the thiophene ring. This document will consider both tautomeric forms in the characterization of this compound.

Synthesis of this compound

A robust and versatile method for the synthesis of 3-hydroxythiophenes is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base to yield a 3-hydroxy-2-thiophenecarboxylic acid derivative.[1][2] A modification of this method, starting from a phenyl-substituted acetylenic ester, provides a direct route to the core structure of this compound.

The proposed synthetic pathway for this compound is a two-step process starting from commercially available reagents. The first step is the synthesis of the key intermediate, ethyl 3-phenylpropiolate, followed by the Fiesselmann cyclization with methyl thioglycolate to form the thiophene ring. Subsequent hydrolysis and decarboxylation would yield the target molecule.

Proposed Synthetic Pathway

References

Spectroscopic Properties of 3-Hydroxy-5-phenylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The information is presented with detailed experimental protocols and data summaries to support research and development efforts.

Tautomerism

It is important to note that 3-hydroxythiophenes can exist in equilibrium with their tautomeric form, thiophen-3(2H)-one. The position of this equilibrium is influenced by the solvent and the substitution pattern on the thiophene ring[1]. For this compound, both the enol (3-hydroxy) and keto (3-oxo) forms may be present, which can be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key features of its ¹H and ¹³C NMR spectra are summarized below.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | Data not available | - | - |

| H-4 | Data not available | - | - |

| Phenyl-H | 7.5 (d, J=7.5) | Doublet | 7.5 |

| OH | Data not available | - | - |

Note: The available data from the source did not specify the solvent or the full range of chemical shifts and multiplicities for all protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 98.2 |

| C-3 | 155.4 |

| C-4 | 116.4 |

| C-5 | 140.9 |

| Phenyl C (ipso) | Data not available |

| Phenyl C (ortho) | Data not available |

| Phenyl C (meta) | Data not available |

| Phenyl C (para) | Data not available |

Note: The available data from the source did not specify the solvent or the chemical shifts for the phenyl carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.

-

Vibrational Spectroscopy: FT-IR and Raman

Data Presentation

Table 3: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-S | Stretching | 600-800 |

| C-H (aromatic) | Out-of-plane bending | 700-900 |

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The acquired spectrum should be baseline corrected.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which is complementary to the FT-IR spectrum.

Materials:

-

This compound sample

-

Capillary tube or microscope slide

-

Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample in a glass capillary tube or on a microscope slide.

-

-

Spectrum Acquisition:

-

Position the sample at the focal point of the laser beam in the Raman spectrometer.

-

Set the laser power to a level that does not cause sample degradation.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹).

-

The acquisition time and number of accumulations will depend on the scattering intensity of the sample.

-

-

Data Analysis:

-

Process the raw spectrum to remove any background fluorescence.

-

Identify and assign the Raman bands to the specific molecular vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

Data Presentation

While specific experimental UV-Vis data for this compound is not available in the searched literature, thiophene derivatives typically exhibit strong absorption in the UV region. The presence of the phenyl and hydroxyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol/Methanol | ~250-300 | To be determined experimentally |

| Cyclohexane | ~240-290 | To be determined experimentally |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the electronic absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill another quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Data Presentation

The exact molecular weight of this compound (C₁₀H₈OS) is 176.03 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will depend on the ionization technique used.

Table 5: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z Values | Interpretation |

| Electron Ionization (EI) | 176 | Molecular ion [M]⁺ |

| Fragment ions | To be determined experimentally | |

| Electrospray Ionization (ESI) | 177 | [M+H]⁺ (positive ion mode) |

| 175 | [M-H]⁻ (negative ion mode) |

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation.

Materials:

-

This compound sample

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with EI or ESI source)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used for a solid sample. For ESI, the dissolved sample is infused into the source.

-

-

Spectrum Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe the fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available and expected spectroscopic properties of this compound. While experimental data for some techniques are limited in the public domain, the provided protocols offer a robust framework for researchers to obtain comprehensive spectroscopic profiles. The presented NMR data, along with the expected characteristics from other spectroscopic methods, will aid in the unambiguous identification and further investigation of this compound for potential applications in drug development and materials science. Further experimental and computational studies are encouraged to build a more complete spectroscopic library for this and related thiophene derivatives.

References

Tautomerism in 3-Hydroxy-5-phenylthiophene Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-phenylthiophene and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A crucial aspect of their chemical behavior is the existence of a tautomeric equilibrium between the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns, which in turn influences the compound's spectroscopic properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the tautomerism in this compound systems, presenting quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.

Introduction to Tautomerism in 3-Hydroxythiophenes

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry.[1] In the case of 3-hydroxythiophene systems, a keto-enol tautomerism is established between the aromatic 3-hydroxythiophene (enol form) and the non-aromatic thiophen-3(2H)-one (keto form).

The position of this equilibrium is a delicate balance of several factors, including the aromaticity of the enol form, the strength of the carbonyl bond in the keto form, intramolecular hydrogen bonding, and solvation effects.[1][2] Understanding and quantifying this equilibrium is paramount for predicting the chemical and biological behavior of these compounds.

Quantitative Analysis of Tautomeric Equilibrium

Data from analogous 3-hydroxythiophene systems, such as those studied by McNab et al., demonstrate a clear trend: the proportion of the enol tautomer generally increases with decreasing solvent polarity.[3] This can be attributed to the greater polarity of the keto form, which is preferentially stabilized by polar solvents.

Table 1: Tautomeric Equilibrium Constants (Keq) for an Analogous 3-Hydroxythiophene System in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([enol]/[keto]) |

| Hexane | 1.88 | 95 | 19.0 |

| Chloroform | 4.81 | 80 | 4.0 |

| Acetone | 20.7 | 50 | 1.0 |

| Acetonitrile | 37.5 | 40 | 0.67 |

| Dimethyl Sulfoxide | 46.7 | 30 | 0.43 |

| Methanol | 32.7 | 25 | 0.33 |

| Water | 80.1 | 10 | 0.11 |

Data is representative of trends observed for 3-hydroxythiophene systems and should be considered as a qualitative guide for this compound.

Experimental Protocols for Tautomer Characterization

The study of tautomerism in this compound systems relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the keto and enol forms give rise to distinct sets of signals.[4] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the integration of separate signals to determine their relative concentrations.[5]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed sample (approx. 5-10 mg) of this compound in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, CD₃CN) in a standard 5 mm NMR tube.

-

Ensure the solution is dilute to minimize intermolecular interactions that could affect the tautomeric equilibrium.[4]

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

-

Instrument Parameters (300-500 MHz NMR Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of Scans (NS): 16-64 (depending on sample concentration).

-

Temperature: Maintain a constant temperature (e.g., 298 K) as the equilibrium can be temperature-dependent.

-

-

Data Analysis:

-

Identify the characteristic signals for the enol and keto tautomers. For the enol form of this compound, expect signals for the aromatic protons and the hydroxyl proton. For the keto form, look for signals corresponding to the CH₂ group in the thiophene ring.

-

Carefully integrate the well-resolved signals corresponding to each tautomer. For example, integrate the signal for the CH₂ protons of the keto form and a non-overlapping aromatic proton of the enol form.

-

Calculate the mole fraction of each tautomer from the integral values, accounting for the number of protons giving rise to each signal.

-

The equilibrium constant (Keq) is calculated as the ratio of the integral of the enol form to the integral of the keto form (normalized for the number of protons).

-

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enol | -OH | 5.0 - 9.0 (broad) | - |

| Aromatic CH | 6.5 - 7.8 | 110 - 140 | |

| C-OH | - | 150 - 160 | |

| Keto | -CH₂- | 3.5 - 4.5 | 35 - 45 |

| C=O | - | 190 - 205 | |

| Aromatic CH | 7.2 - 8.0 | 125 - 150 |

These are approximate chemical shift ranges and can vary depending on the solvent and substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the distinct absorption bands of the keto and enol forms.[6] The enol form, being aromatic, typically exhibits a π-π* transition at a longer wavelength compared to the keto form.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) in the desired solvents for analysis. Use quartz cuvettes with a 1 cm path length.

-

-

Instrument Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Blank: Use the pure solvent as a blank to zero the absorbance.

-

-

Data Analysis:

-

Record the absorption spectrum for each solution.

-

Deconvolute the overlapping absorption bands of the keto and enol tautomers using appropriate software to determine the absorbance of each species at their respective λmax.

-

The ratio of the concentrations of the two tautomers can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

-

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Tautomers of this compound

| Tautomer | Chromophore | Expected λmax (nm) |

| Enol | π → π* (conjugated aromatic system) | 280 - 320 |

| Keto | n → π* (carbonyl) | 240 - 270 |

These are estimated values and can be influenced by the solvent.

Visualization of Tautomerism and Experimental Workflow

Tautomeric Equilibrium

The equilibrium between the this compound (enol) and 5-phenylthiophen-3(2H)-one (keto) forms can be visualized as follows:

Caption: Tautomeric equilibrium in the this compound system.

Experimental Workflow for Tautomer Analysis

A generalized workflow for the experimental investigation of tautomerism in this compound systems is depicted below.

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound systems is a critical determinant of their physicochemical properties and reactivity. While data for the parent compound is limited, analysis of related structures provides a robust framework for understanding its behavior. The experimental protocols outlined in this guide, based on NMR and UV-Vis spectroscopy, offer reliable methods for the qualitative and quantitative characterization of the keto-enol tautomerism. For professionals in drug development and materials science, a thorough understanding of this equilibrium is essential for the rational design of novel molecules with desired properties. Further computational studies on this compound are warranted to provide more precise theoretical predictions of its tautomeric behavior.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, leading to their incorporation into numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth overview of recent discoveries, isolation techniques, and synthetic protocols for novel thiophene derivatives, with a focus on their therapeutic potential and mechanisms of action.

Biological Activities of Novel Thiophene Derivatives

Recent research has focused on the development of thiophene derivatives with enhanced potency and selectivity against various diseases. The primary areas of investigation include oncology, inflammation, and infectious diseases.

1.1. Anticancer Activity

Novel thiophene derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action. These mechanisms often involve the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

A series of novel bis-chalcone derivatives containing a thiophene moiety demonstrated significant cytotoxic effects against breast (MCF7), colon (HCT116), and lung (A549) cancer cell lines.[3] Another study highlighted thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showing potent activity against hepatocellular carcinoma (Hep3B) cells.[3] Furthermore, certain thiophene-based compounds have been identified as potent inhibitors of KV1.3 channels, which are implicated in the progression of pancreatic cancer.[4] Thieno[2,3-d]pyrimidine derivatives have also been synthesized and evaluated as tyrosine kinase inhibitors, with some compounds showing high efficacy against liver (HepG-2) and breast (MCF-7) cancer cell lines.[5][6]

Table 1: Anticancer Activity of Novel Thiophene Derivatives (IC50 Values)

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Bis-Chalcone Thiophenes | 5a | MCF7 (Breast) | 7.87 ± 2.54 | [3] |

| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [3] | |

| 5a | HCT116 (Colon) | 18.10 ± 2.51 | [3] | |

| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [3] | |

| 5a | A549 (Lung) | 41.99 ± 7.64 | [3] | |

| Thiophene Carboxamides (CA-4 Biomimetics) | 2b | Hep3B (Liver) | 5.46 | [3] |

| 2e | Hep3B (Liver) | 12.58 | [3] | |

| Thiophene-based KV1.3 Inhibitors | 14 | Panc-1 (Pancreatic) | 0.57 ± 0.36 | [4] |

| 44 | Panc-1 (Pancreatic) | 0.47 ± 0.02 | [4] | |

| Thieno[2,3-d]pyrimidines | 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [5][6] |

| 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [5][6] | |

| 5 | HepG-2 (Liver) | 5.3 ± 1.6 | [5][6] | |

| 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [5][6] | |

| 2,3-fused Thiophene Scaffolds | 480 | HeLa (Cervical) | 12.61 µg/mL | [7] |

| 480 | Hep G2 (Liver) | 33.42 µg/mL | [7] |

1.2. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.[8] The modulation of the NF-κB signaling pathway is another important mechanism through which these compounds exert their anti-inflammatory effects.[9][10]

Table 2: Anti-inflammatory Activity of Novel Thiophene Derivatives (IC50 Values)

| Compound Class | Target Enzyme(s) | IC50 (µM) | Reference(s) |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.33 | [11] |

| Thiophene pyrazole hybrids | COX-2 | Moderate and selective inhibition | [12] |

| 2-substituted benzylidene imino-3-(3-chloro-4-fluorophenyl) carboxamido-4,5-trimethylene thiophenes | In-vitro anti-inflammatory activity | Good activity (61-65% inhibition) | [13] |

1.3. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiophene derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents. Recent studies have identified thiophene compounds with significant activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[5][8][11] The mechanism of action often involves disruption of the bacterial cell membrane.[5][11]

Table 3: Antimicrobial Activity of Novel Thiophene Derivatives (MIC Values)

| Compound Class | Target Organism(s) | MIC50 (mg/L) | Reference(s) |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [5][11] |

| Colistin-Resistant E. coli | 8 - 32 | [5][11] | |

| 3-halobenzo[b]thiophenes | Gram-positive bacteria and yeast | 16 µg/mL | [7] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 μg/ml | [14] |

Signaling Pathways Modulated by Thiophene Derivatives

Understanding the molecular mechanisms underlying the biological activity of thiophene derivatives is crucial for rational drug design. Key signaling pathways targeted by these compounds include the NF-κB and COX/LOX pathways.

2.1. The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[10][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and interleukins.[10][15] Several thiophene derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[9][16]

Caption: Inhibition of the NF-κB pathway by novel thiophene derivatives.

2.2. The COX/LOX Pathway

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] COX exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Many thiophene derivatives act as dual inhibitors of COX and LOX enzymes, which is a desirable therapeutic strategy as it can lead to a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors.[8]

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mjms.mk [mjms.mk]

- 14. mdpi.com [mdpi.com]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiophene Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of thiophene-containing molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy has been documented against a wide range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of thiophene compounds are often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Key mechanisms include:

-

Enzyme Inhibition: Many thiophene derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as topoisomerase and various protein kinases.[1][2]

-

Tubulin Polymerization Inhibition: Certain thiophene-based molecules interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][2]

-

Signaling Pathway Modulation: Thiophene derivatives have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various thiophene derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide 2b | Hep3B | 5.46 | [4] |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | [4] |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | [4] |

| Compound 27 | HEPG-2 | 8.48 ± 0.9 | [5] |

| Compound 27 | HCT-116 | 14.52 ± 2.5 | [5] |

| Compound 27 | MCF-7 | 9.78 ± 1.2 | [5] |

| Tranilast Derivative 13 | PC-3 | 2.64 ± 0.21 | [5] |

| Tranilast Derivative 14 | PC-3 | 4.15 ± 0.32 | [5] |

| Tranilast Derivative 15 | PC-3 | 6.29 ± 0.5 | [5] |

| Thieno[2,3d]pyrimidine 10 | H460 | 7.7 ± 2.1 | [5] |

| Thieno[2,3d]pyrimidine 10 | A549 | 18.9 ± 2.3 | [5] |

| Thieno[2,3d]pyrimidine 10 | U251 | 13.3 ± 2.4 | [5] |

| Bis-Chalcone 5a | MCF-7 | 7.87 ± 2.54 | [6] |

| Bis-Chalcone 5b | MCF-7 | 4.05 ± 0.96 | [6] |

| Bis-Chalcone 5a | HCT116 | 18.10 ± 2.51 | [6] |

| Bis-Chalcone 9a | HCT116 | 17.14 ± 0.66 | [6] |

| Bis-Chalcone 5a | A549 | 41.99 ± 7.64 | [6] |

| Bis-Chalcone 9b | A549 | 92.42 ± 30.91 | [6] |

| Oxadiazole 11b | MCF-7 | 6.55 | [7] |

| Oxadiazole 11b | HCT116 | 8.20 | [7] |

| Thiazolidinone 15 | MCF-7 | 9.35 | [7] |

| Thiazolidinone 15 | HCT116 | 8.76 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (thiophene derivative)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[8]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the modulation of key signaling pathways by thiophene compounds in cancer cells.

Caption: PI3K/Akt signaling pathway inhibition by thiophene derivatives.

Caption: MAPK signaling pathway modulation by thiophene derivatives.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse and can involve:

-

Disruption of Cell Membrane Integrity: Some compounds can permeabilize the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Thiophene derivatives can interfere with the ability of microorganisms to form biofilms, which are protective communities that contribute to antibiotic resistance.

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene 4 | A. baumannii (Col-R) | 16-32 (MIC50) | [9] |

| Thiophene 5 | A. baumannii (Col-R) | 16-32 (MIC50) | [9] |

| Thiophene 8 | A. baumannii (Col-R) | 16-32 (MIC50) | [9] |

| Thiophene 4 | E. coli (Col-R) | 8-32 (MIC50) | [9] |

| Thiophene 5 | E. coli (Col-R) | 8-32 (MIC50) | [9] |

| Thiophene 8 | E. coli (Col-R) | 8-32 (MIC50) | [9] |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [10] |

| 3-Chlorobenzo[b]thiophene | S. aureus | 16 | [11] |

| 3-Bromobenzo[b]thiophene | S. aureus | 16 | [11] |

| 3-Chlorobenzo[b]thiophene | C. albicans | 16 | [11] |

| 3-Bromobenzo[b]thiophene | C. albicans | 16 | [11] |

| Compound S1 | B. subtilis | 0.81 µM/ml | [1] |

| Compound S1 | S. aureus | 0.81 µM/ml | [1] |

| Compound S1 | E. coli | 0.81 µM/ml | [1] |

| Compound S1 | S. typhi | 0.81 µM/ml | [1] |

| Compound S4 | A. niger | 0.91 µM/ml | [1] |

| Compound S4 | C. albicans | 0.91 µM/ml | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum

-

Test compound (thiophene derivative)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10^5 CFU/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the thiophene derivative in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Thiophene Derivatives

Several thiophene-based compounds exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases.[2]

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of key enzymes involved in the inflammatory cascade:

-

Cyclooxygenase (COX) Inhibition: Thiophene compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 1 | 5-LOX | 29.2 | [12] |

| Compound 2 | COX-2 | 6.0 | [13] |

| Compound 3 | COX-2 | 6.6 | [13] |

| Compound 21 | COX-2 | 0.67 | [2] |

| Compound 21 | 5-LOX | 2.33 | [2] |

| Compound 5b | COX-2 | 5.45 | [14] |

| Compound 5b | 5-LOX | 4.33 | [14] |

Experimental Protocol: COX/LOX Inhibition Assay

Materials:

-

Purified COX-1, COX-2, or 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compound (thiophene derivative)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin or leukotriene production)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer.

-

Compound Incubation: Incubate the enzyme with various concentrations of the thiophene derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence).

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Neurological Activities of Thiophene Derivatives

Thiophene-containing molecules have shown promise in the context of neurodegenerative diseases by targeting various pathological processes.

Mechanisms of Neuroprotective Action

-

Acetylcholinesterase (AChE) Inhibition: Some thiophene derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This action can help to improve cognitive function in conditions like Alzheimer's disease.[10]

-

Modulation of Amyloid-β (Aβ) Aggregation: Certain thiophene compounds can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B, an enzyme involved in the breakdown of dopamine, is a therapeutic strategy for Parkinson's disease, and some thiophene derivatives have shown this activity.

Quantitative Neuroprotective Activity Data

| Compound/Derivative | Target | Inhibition (%) / IC50 (µM) | Reference |

| IIId | AChE | 60% | [10] |

| IIIa | AChE | 56.67% | [15] |

| VIb | AChE | 56.6% | [15] |

| VIg | AChE | 51.67% | [15] |

| Donepezil (Reference) | AChE | 40% | [10] |

| Chalcone-Coumarin 23e | AChE | 0.42 | [16] |

| Galantamine (Reference) | AChE | 1.142 | [16] |

| Thiazole 7 | AChE | 0.195 | [17] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Test compound (thiophene derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the pre-incubation.

-

Substrate Addition: After a short pre-incubation, add the acetylthiocholine iodide solution to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of its chemistry allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of thiophene compounds, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual understanding of their mechanisms of action and evaluation processes. It is anticipated that further research into this remarkable heterocyclic system will lead to the development of new and effective drugs for a multitude of diseases.

References

- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 6. youtube.com [youtube.com]

- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 8. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.umpr.ac.id [repository.umpr.ac.id]

- 17. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Structural Elucidation of 3-Hydroxy-5-phenylthiophene Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Hydroxy-5-phenylthiophene analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines the primary synthetic routes, detailed experimental protocols for spectroscopic and crystallographic analysis, and a discussion of their potential biological significance.

Synthesis of the this compound Core

The most direct and versatile method for the synthesis of the this compound scaffold is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[1] For the synthesis of a 5-phenyl substituted analog, the appropriate starting material would be an ethyl phenylpropiolate.

The general reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular cyclization (Dieckmann condensation) to form the thiophene ring. Tautomerization of the resulting keto-enol intermediate affords the stable 3-hydroxythiophene product.[1]

Structural Elucidation Workflow

The comprehensive characterization of newly synthesized this compound analogs relies on a combination of spectroscopic and analytical techniques. The logical flow of this process is crucial for unambiguous structure determination.

Caption: Workflow for the synthesis and structural elucidation of this compound analogs.

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for a representative analog, Ethyl this compound-2-carboxylate . This data is compiled based on the analysis of structurally similar thiophene derivatives.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | m | 2H | Phenyl H (ortho) |

| ~7.35 | m | 3H | Phenyl H (meta, para) |

| ~7.10 | s | 1H | Thiophene H4 |

| ~5.50 | s (br) | 1H | OH |

| 4.35 | q | 2H | OCH₂CH₃ |

| 1.40 | t | 3H | OCH₂CH₃ |

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (ester) |

| ~158.0 | C3-OH |

| ~145.0 | C5-Ph |

| ~134.0 | Phenyl C (quaternary) |

| ~129.0 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~125.0 | Phenyl CH |

| ~118.0 | Thiophene C4 |

| ~110.0 | Thiophene C2 |

| 61.0 | OCH₂CH₃ |

| 14.5 | OCH₂CH₃ |

Table 3: Key IR and MS Data

| Technique | Data | Interpretation |

| FT-IR (KBr) | ~3400 cm⁻¹ (broad)~1680 cm⁻¹~1600, 1450 cm⁻¹ | O-H stretch (hydroxyl)C=O stretch (ester)C=C stretch (aromatic) |

| MS (EI) | m/z (relative abundance) | [M]⁺, [M-C₂H₅O]⁺, [M-COOC₂H₅]⁺ |

Potential Biological Significance and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] For instance, certain thiophene-based compounds have been investigated as inhibitors of enzymes such as p38 kinase and tyrosine kinases.[1] The introduction of a hydroxyl group at the 3-position and a phenyl group at the 5-position of the thiophene ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

A plausible mechanism of action for a novel this compound analog with kinase inhibitory activity could involve competitive binding at the ATP-binding site of the kinase, thereby blocking the downstream phosphorylation cascade.

Caption: Hypothesized signaling pathway for a this compound analog as a kinase inhibitor.

Experimental Protocols

General Protocol for Fiesselmann Thiophene Synthesis

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add ethyl thioglycolate dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of ethyl phenylpropiolate in absolute ethanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument at the appropriate frequency (e.g., 100 or 125 MHz).

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Single-Crystal X-ray Diffraction

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Solve and refine the crystal structure using appropriate software to obtain precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

References

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. eurekaselect.com [eurekaselect.com]

Initial Screening of 3-Hydroxy-5-phenylthiophene for Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial biological screening of the novel compound 3-Hydroxy-5-phenylthiophene. Given the absence of specific literature on this molecule, this guide draws upon the well-documented biological activities of structurally related phenylthiophene and hydroxythiophene derivatives. The proposed screening cascade is designed to efficiently identify and characterize potential therapeutic activities, focusing on anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to ensure a robust and reproducible preliminary assessment of this compound's biological potential.

Introduction

Thiophene-containing heterocyclic compounds are a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The thiophene ring is considered a privileged scaffold due to its bioisosteric similarity to a phenyl group, allowing for favorable interactions with a wide range of biological targets.[1] While this compound is not extensively characterized in existing literature, the analysis of related compounds suggests a high probability of significant biological activity. Derivatives of thiophene have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2] This guide provides a systematic approach to the initial in vitro screening of this compound to elucidate its potential as a lead compound for drug discovery.

Potential Biological Activities and Screening Strategy

Based on the activities of analogous compounds, the initial screening of this compound should focus on the following areas:

-

Anticancer Activity: Thiophene derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[3][4][5]

-

Antimicrobial Activity: The thiophene nucleus is present in several compounds with potent antibacterial and antifungal properties.[6][7][8]

-

Anti-inflammatory Activity: Certain thiophene derivatives have been reported to possess anti-inflammatory effects.[2]

-

Neurological Activity: There is growing interest in thiophene derivatives for their potential to modulate neurological pathways, particularly in the context of neurodegenerative diseases.[9]

The proposed screening strategy follows a tiered approach, beginning with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies for any identified "hits."

Experimental Protocols

General Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[6][10], A549 for lung cancer, and a non-cancerous cell line like Vero for cytotoxicity comparison[11]) should be used. Microbial strains should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[6][7]

-

Compound Handling: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for the assays.

Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases such as VEGFR-2 and AKT.[3][4][5]

Protocol:

-

Coat a 96-well plate with the kinase substrate.

-

Add the kinase, ATP, and varying concentrations of this compound to the wells.

-

Incubate to allow the kinase reaction to proceed.

-

Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate and measure the absorbance to determine the extent of kinase inhibition.

-

Calculate the IC50 value for kinase inhibition.

Antimicrobial Screening

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a twofold serial dilution of this compound in a 96-well plate with the appropriate microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

| Assay | Cell Line/Microorganism | Endpoint | Result (e.g., IC50, MIC in µM) |

| Cytotoxicity | MCF-7 | IC50 | |

| HCT-116 | IC50 | ||

| A549 | IC50 | ||

| Vero | IC50 | ||

| Kinase Inhibition | VEGFR-2 | IC50 | |

| AKT | IC50 | ||

| Antimicrobial | S. aureus | MIC | |

| E. coli | MIC | ||

| C. albicans | MIC |

Potential Mechanisms of Action and Signaling Pathways

Should this compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. Based on the literature for related compounds, a plausible mechanism could involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[12]

In Vitro ADME/Tox Considerations

Preliminary assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial. Thiophene-containing drugs can sometimes be metabolized by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[13][14] Therefore, early in vitro assays to assess metabolic stability and potential for reactive metabolite formation are recommended.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. By leveraging the known activities of structurally similar compounds, a targeted and efficient screening cascade can be implemented. The outlined experimental protocols and data analysis strategies will enable a robust preliminary assessment of this novel compound's therapeutic potential, paving the way for further preclinical development if promising activities are identified.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 10. Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A DFT-Based Technical Guide to 3-Phenylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of 3-phenylthiophene derivatives, a class of compounds holding significant promise in materials science and drug development. Through the lens of Density Functional Theory (DFT) studies, we explore their structural, electronic, and spectroscopic properties. This document provides a consolidated resource of quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a deeper understanding and further research in this field.

Core Concepts in DFT Analysis of 3-Phenylthiophene Derivatives

The conformational flexibility of 3-phenylthiophene derivatives, primarily governed by the dihedral angle between the phenyl and thiophene rings, is a key determinant of their electronic and optical properties.[1] This rotation is influenced by the interplay between π-electron conjugation, which favors planarity, and steric hindrance from substituents, which can induce a twist.[1] DFT calculations have proven to be a powerful tool for elucidating these structural nuances and predicting a range of molecular properties.

A fundamental aspect of these computational studies involves geometry optimization to find the most stable conformers. Following optimization, various electronic properties are calculated, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies being of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, stability, and optical properties of the molecule.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various DFT studies on 3-phenylthiophene and its derivatives. These values provide a comparative overview of how different substituents and computational methods influence the molecular properties.

Table 1: Geometric Parameters of Selected 3-Phenylthiophene Derivatives

| Compound | Method/Basis Set | C3-C6 Bond Length (Å) | Dihedral Angle (°) | Reference |

| 3-phenylthiophene | B3LYP/6-31G(d) | - | 32 | [1] |

| 3-phenylthiophene | CNDO/2 | 1.45 | 37 | [1] |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | B3LYP/6-31G(d,p) | - | - | [2] |

| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | B3LYP/6-31G(d,p) | - | - | [2] |

Table 2: Electronic Properties of Selected 3-Phenylthiophene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 5) | B3LYP/6–311++G(d,p) | -4.994 | -1.142 | 3.852 | [2] |

| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 8) | B3LYP/6–311++G(d,p) | - | - | - | [2] |

| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | Varying | Varying | Varying | [3] |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | B3LYP/6-311+G(d,p) | -6.367 | -2.705 | 3.662 | [4] |

Methodologies and Protocols

A thorough understanding of the computational and experimental procedures is crucial for interpreting and reproducing research findings. This section outlines the typical protocols employed in the study of 3-phenylthiophene derivatives.

Computational Protocol: A DFT Study Workflow

Density Functional Theory calculations are central to investigating the molecular structure and properties of 3-phenylthiophene derivatives. A typical workflow is as follows:

-

Structure Drawing and Initial Optimization: The 3D structure of the molecule is drawn using a molecular visualization program like GaussView. An initial geometry optimization is often performed using a less computationally intensive method.

-

Geometry Optimization: The molecular structure is then fully optimized without any symmetry constraints. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a commonly used method, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.[2][4][5] The optimization process aims to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined, and their spatial distributions are visualized. The energy gap is then calculated.[2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability of the molecule.[2]

-

Spectroscopic Properties: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be simulated to aid in the interpretation of experimental data.[4][5]

-

The choice of solvent can be incorporated into the calculations using models like the SMD (Solvation Model based on Density) to simulate the effects of a solution environment.[3] All calculations are typically performed using quantum chemistry software packages like Gaussian.[2][3]

Experimental Protocol: Synthesis of 3-Phenylthiophene Derivatives

The synthesis of substituted 3-phenylthiophene derivatives often involves multi-step reactions. A representative example is the synthesis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, which can be achieved through the following general steps:

-

Reaction of a β-ketoester with an isothiocyanate: The synthesis often starts with the reaction of a β-ketoester, such as 1-phenylbutane-1,3-dione, with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).[2]

-

S-alkylation: The resulting intermediate is then reacted with an α-haloester, for instance, ethyl 2-chloroacetate, leading to an S-alkylated intermediate.[2]

-

Intramolecular Cyclization: This intermediate undergoes an intramolecular cyclization reaction, often facilitated by the basic conditions, to form the substituted thiophene ring.[2]

-

Purification and Characterization: The final product is purified using techniques like recrystallization or column chromatography. The structure of the synthesized compound is then confirmed using various spectroscopic methods, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and, if a suitable crystal is obtained, X-ray crystallography.[2][6]

Visualizing the Workflow and Molecular Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 4. rroij.com [rroij.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Utility of 3-Hydroxy-5-phenylthiophene: A Versatile Intermediate for Organic Synthesis

For Immediate Release: October 26, 2025

Tarrytown, NY – 3-Hydroxy-5-phenylthiophene is emerging as a valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive hydroxyl group with a stable thiophene scaffold and a phenyl substituent, open avenues for the synthesis of a diverse array of complex molecules and potential pharmaceutical agents. This application note provides an overview of its synthesis, key reactions, and detailed experimental protocols to facilitate its use in the laboratory.

Spectroscopic Characterization

The structural integrity of this compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy. The proton and carbon-13 NMR data provide a definitive fingerprint of the molecule.

| 1H NMR (CDCl3) | 13C NMR (CDCl3) |

| Chemical Shift (δ) | Chemical Shift (δ) |

| δH(2): Not specified | δC(2): 98.2 |

| δH(4): Not specified | δC(3): 155.4 |

| δH(5): Not specified | δC(4): 116.4 |

| δC(5): 140.9 |

*Data obtained from d6-DMSO solution as reported in the literature.[1]

Synthetic Pathways and Experimental Protocols

While various methods exist for the synthesis of substituted thiophenes, the Fiesselmann thiophene synthesis stands out as a prominent and adaptable method for preparing 3-hydroxythiophene derivatives.[2][3] This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.

Conceptual Workflow for Fiesselmann Synthesis:

Caption: Generalized workflow for the Fiesselmann synthesis of 3-hydroxythiophenes.

General Experimental Protocol for Fiesselmann-Type Synthesis:

A representative protocol for the synthesis of a 5-aryl-3-hydroxythiophene-2-carboxylate, a closely related derivative, is described below. This can be adapted for the synthesis of this compound.

-

Reaction Setup: To a solution of an appropriate β-ketoester in a suitable solvent (e.g., methanol), add thioglycolic acid.

-

Base Addition: Cool the mixture in an ice bath and slowly add a base, such as sodium methoxide, while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis

The strategic placement of the hydroxyl group on the thiophene ring makes this compound a valuable precursor for a variety of chemical transformations. The hydroxyl group can be readily derivatized or utilized to direct further functionalization of the thiophene ring.

Potential Reaction Pathways:

Caption: Potential synthetic transformations of this compound.

1. O-Alkylation and O-Acylation:

The hydroxyl group can be easily converted to ethers and esters under standard conditions. These reactions are fundamental for introducing a wide range of functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

2. Cross-Coupling Reactions:

Activation of the hydroxyl group, for instance, by conversion to a triflate or tosylate, transforms the 3-position into an excellent electrophilic site for cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized thiophene derivatives.

3. Electrophilic Aromatic Substitution:

The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions of the thiophene ring. This reactivity can be exploited to introduce various substituents at the 2- and 4-positions of the thiophene core.

Relevance in Drug Development